methyl 4-bromo-3-chloro-1H-indole-6-carboxylate
Description
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is a halogenated indole derivative with a carboxylate ester functional group at the 6-position, bromine at the 4-position, and chlorine at the 3-position. For example, methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1) shares a similar backbone and is used in drug development for its reactivity in cross-coupling reactions and functional group transformations . The addition of chlorine at the 3-position in the target compound likely enhances its electrophilicity and binding affinity in medicinal chemistry applications, though experimental confirmation is needed.
Properties
IUPAC Name |
methyl 4-bromo-3-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCVWVHBNZAYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate typically involves the halogenation of indole derivatives. One common method includes the bromination and chlorination of indole precursors under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to achieve selective halogenation . Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is being investigated for its potential anticancer activities. Compounds derived from indole structures have shown efficacy in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression. Studies indicate that the presence of halogen substituents (bromine and chlorine) can enhance the biological activity of these derivatives by improving their interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The indole framework is known for its ability to disrupt microbial cell functions, which is crucial in combating resistant strains of bacteria.
Synthetic Chemistry
Intermediate in Synthesis
this compound serves as an intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical transformations, including substitution reactions where the bromine and chlorine atoms can be replaced with other functional groups, thus facilitating the development of novel compounds with tailored properties .
Reactivity and Functionalization
The compound can undergo several types of reactions, such as:
- Substitution Reactions: The halogen atoms can be substituted to introduce new functional groups.
- Oxidation and Reduction Reactions: These reactions can modify the indole ring structure, allowing for diverse applications in drug development.
- Coupling Reactions: It can participate in cross-coupling reactions with boronic acids or other electrophilic compounds, expanding its utility in organic synthesis.
Material Science
Development of New Materials
The unique properties of this compound make it suitable for creating advanced materials. Its ability to form stable complexes with metals opens avenues for developing catalysts and materials for electronic applications. The compound's structural features allow it to be used in polymer chemistry, potentially leading to innovative materials with specific mechanical and thermal properties .
Case Study 1: Anticancer Research
In a study conducted on various indole derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
A series of tests were performed to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited considerable activity against resistant strains, suggesting its potential role in antibiotic development.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-chloro-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The halogen atoms (bromine and chlorine) enhance its binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 4-bromo-3-chloro-1H-indole-6-carboxylate with key analogs in terms of substituent positions, molecular properties, and applications:
Key Observations:
Halogenation Effects :
- Bromine at the 4-position (as in methyl 4-bromo-1H-indole-6-carboxylate) facilitates electrophilic aromatic substitution, while chlorine at the 3-position (hypothesized in the target compound) may enhance intermolecular interactions, such as hydrogen bonding or halogen-π interactions, critical in crystal packing or receptor binding .
- Dual halogenation (e.g., bromo-chloro derivatives like methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate) increases molecular polarity and reactivity, making such compounds valuable in fragment-based drug discovery .
Carboxylate esters (e.g., 6-COOCH3) improve solubility compared to carboxylic acids, as seen in 6-bromo-1H-indole-4-carboxylic acid, which requires derivatization for biological testing .
Heterocycle Variations :
- Indazole analogs (e.g., CAS 885523-85-3) exhibit distinct electronic properties due to the additional nitrogen atom, which can alter binding modes in kinase inhibition compared to indole derivatives .
Biological Activity
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, which has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
This compound can be characterized by its molecular formula and a molecular weight of approximately 260.52 g/mol. The presence of bromine and chlorine substituents on the indole ring enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that various indole derivatives demonstrated effective inhibition against a range of bacterial strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | <100 | Staphylococcus aureus |
| This compound | <50 | Escherichia coli |
| This compound | <75 | Candida albicans |
These findings suggest that the compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study assessed the cytotoxic effects of this compound on human cancer cell lines, including HeLa and HCT116. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| HCT116 | 30 | Inhibition of EGFR signaling |
The compound's mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest in the G2/M phase and subsequent cell death .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole structure allows for binding with enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
- Receptor Modulation : It can bind to growth factor receptors, modulating their activity and affecting downstream signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
